5-bromo-1-methyl-3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities and roles in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE, often involves multi-step reactions. One common method is the radical benzylic bromination reaction . The reaction conditions typically include the use of brominating agents and solvents under controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents include bromine for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while oxidation can produce oxygenated compounds.
Scientific Research Applications
5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of drugs targeting specific biological pathways.
Industry: Used in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-imidazole
- 3-Bromo-5-methyl-1H-1,2,4-triazole
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
Uniqueness
5-BROMO-1-METHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structure, which combines a brominated indole core with a propoxyphenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H20BrNO2 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-[(4-propoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C19H20BrNO2/c1-3-10-23-15-7-4-13(5-8-15)11-17-16-12-14(20)6-9-18(16)21(2)19(17)22/h4-9,12,17H,3,10-11H2,1-2H3 |
InChI Key |
PNZVITPVKCYSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C |
Origin of Product |
United States |
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